molecular formula C8H8<br>C8H8<br>C6H5CHCH2 B127050 Styrene-d8 CAS No. 19361-62-7

Styrene-d8

Cat. No.: B127050
CAS No.: 19361-62-7
M. Wt: 104.15 g/mol
InChI Key: PPBRXRYQALVLMV-UHFFFAOYSA-N
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Description

Styrene-d8: is a deuterated form of styrene, where all eight hydrogen atoms are replaced by deuterium atoms. This isotopic labeling makes it particularly useful in various scientific applications, especially in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is C8D8, and it has a molecular weight of 112.20 g/mol .

Mechanism of Action

Target of Action

Styrene-d8, also known as Deuterated styrene, Phenylethylene-D8, Vinylbenzene-D8, or Octadeuterostyrene , is primarily used as an internal standard for the quantitative analysis of volatile organic hazardous in fuel oil using headspace GC-MS . The primary targets of this compound are the enzymes involved in the metabolism of volatile organic compounds.

Biochemical Pathways

Styrene biosynthesis takes place from L-phenylalanine in two steps: firstly, L-phenylalanine is converted into trans-cinnamic acid (tCA) by phenylalanine ammonia lyase (PAL) enzymes and secondly, a decarboxylase yields styrene . This compound, being a deuterated derivative of styrene, is likely to be involved in similar biochemical pathways.

Pharmacokinetics

A physiologically based pharmacokinetic (pbpk) model for styrene and its metabolite styrene-7,8-oxide has been developed . This model describes the distribution and metabolism of styrene and its metabolite in various organisms following different routes of administration. It is reasonable to assume that this compound would have similar ADME properties due to its structural similarity to styrene.

Result of Action

Given its use as an internal standard for the quantitative analysis of volatile organic hazardous in fuel oil, it can be inferred that its action results in the generation of quantifiable signals that can be used to measure the concentration of these hazardous compounds .

Action Environment

The action of this compound, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and the specific characteristics of the biological system in which it is present. For instance, this compound is stored at a temperature of 2-8°C , suggesting that its stability and efficacy may be affected by temperature.

Biochemical Analysis

Biochemical Properties

Styrene-d8 is involved in various biochemical reactions. It interacts with a range of enzymes and proteins, and these interactions are crucial for its role in biochemical processes .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in specific ways. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Styrene-d8 can be synthesized through several methods, including the high temperature - dilute acid (HTDA) method. This method involves the deuteration of styrene using deuterium oxide (D2O) in the presence of a catalyst . Another method involves the anionic polymerization of deuterated monomers, which requires the purification of this compound monomer using high-resolution liquid chromatography .

Industrial Production Methods: In industrial settings, this compound is typically produced by the deuteration of styrene using deuterium gas (D2) in the presence of a catalyst. The process involves the exchange of hydrogen atoms with deuterium atoms under controlled conditions to achieve high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Styrene-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Styrene-d8 is widely used as a solvent and internal standard in NMR spectroscopy due to its high isotopic purity and the absence of hydrogen atoms, which minimizes interference in spectral analysis .

Biology and Medicine: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms involving styrene. Its deuterated form allows for precise tracking and analysis using mass spectrometry .

Industry: this compound is used in the production of deuterated polymers and copolymers, which have applications in materials science and engineering. These deuterated materials are valuable in neutron scattering experiments to study polymer structures and dynamics .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its complete deuteration, which provides distinct advantages in analytical applications. The absence of hydrogen atoms eliminates proton signals in NMR spectroscopy, allowing for clearer and more precise analysis. Additionally, its high isotopic purity makes it an ideal internal standard in mass spectrometry .

Properties

IUPAC Name

styrene
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InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
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InChI Key

PPBRXRYQALVLMV-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=C1
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Molecular Formula

C8H8, Array
Record name STYRENE MONOMER, STABILIZED
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Record name Polystyrene
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Record name Isotactic polystyrene
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Record name Ethenylbenzene dimer
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Record name Benzene, ethenyl-, labeled with deuterium, homopolymer
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DSSTOX Substance ID

DTXSID2021284
Record name Styrene
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Molecular Weight

104.15 g/mol
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Physical Description

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor.
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name STYRENE
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Boiling Point

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Record name STYRENE
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Flash Point

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F
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Record name Styrene
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03%
Record name STYRENE MONOMER, STABILIZED
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91
Record name STYRENE MONOMER, STABILIZED
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Record name Styrene
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name STYRENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Styrene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0571.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3.6 (Air = 1), Relative vapor density (air = 1): 3.6
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Record name STYRENE
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Vapor Pressure

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
Record name STYRENE MONOMER, STABILIZED
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Mechanism of Action

Styrene is a widely used chemical, but it is known to produce lung and liver damage in mice. This may be related to oxidative stress associated with the decrease in the levels of reduced glutathione (GSH) in the target tissues. The purpose of this study was to investigate the effect of styrene and its primary metabolites R-styrene oxide (R-SO) and S-styrene oxide (S-SO) on GSH levels in the lung lumen, as determined by amounts of GSH in bronchioalveolar lavage fluid (BALF) and in plasma. When non-Swiss albino (NSA) mice were administered styrene (600 mg/kg, ip), there was a significant fall in GSH levels in both BALF and plasma within 3 hr. These returned to control levels by 12 hr. The active metabolite R-SO (300 mg/kg, ip) also produced significant decreases in GSH in both BALF and plasma, but S-SO was without marked effect. Since GSH is a principal antioxidant in the lung epithelial lining fluid, this fall due to styrene may exert a significant influence on the ability of the lung to buffer oxidative damage., In mice, styrene is hepatotoxic, pneumotoxic, and causes lung tumors. One explanation for the mechanism of toxicity is oxidative stress/damage. Previous studies have shown decreased glutathione levels, linked to increased apoptosis, in lung homogenates and isolated Clara cells 3 hr following styrene or styrene oxide (SO) administration or in vitro exposure. The objective of the current studies was to determine what effects styrene and its active metabolites, primarily styrene oxide, had on indicators of oxidative stress and attendant apoptosis in order to understand better the mechanism of styrene-induced toxicity. Three hours following in vitro exposure of Clara cells to styrene or SO there were increases in reactive oxygen species (ROS). Following administration of styrene or styrene oxide ip, increases in ROS, superoxide dismutase (SOD), and 8-hydroxydeoxyguanosine (8-OHdG) formation were observed. Since increases in ROS have been linked to increases in apoptosis ratios of bax/bcl-2, mRNA and protein expression were determined 3-240 hr following the administration of styrene and R-styrene oxide (RSO). The bax/bcl-2 mRNA ratio increased 12 and 24 hr following R-SO and 120 hr following styrene administration. However, the bax/bcl-2 protein ratio was not increased until 240 hr following R-SO, and 24 and 240 hr following styrene administration. However, only a slight increase in caspase 3 was observed. These results indicated that oxidative stress occurred 3 hr following styrene or styrene oxide as evidenced by increased ROS and SOD. This increased ROS may be responsible for the increased 8-OHdG formation. Our findings of limited apoptosis in Clara cells following acute exposure to styrene or SO are in agreement with others and may reflect the minimal extent to which apoptosis plays a role in acute styrene toxicity. It is clear, however, that oxidative stress and oxidative effects on DNA are increased following exposure to styrene or styrene oxide, and these may play a role in the lung tumorigenesis in mice.
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Impurities

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt
Record name Styrene
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Color/Form

Colorless to yellowish, oily liquid, Viscous liquid

CAS No.

100-42-5
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Melting Point

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F
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Record name STYRENE (VINYL BENZENE; PHENYLETHYLENE)
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Synthesis routes and methods I

Procedure details

The desired terpolymer of styrene, 4-thiocyanatomethylstyrene, and vinyl benzyl polyethylene glycol was synthesized from the terpolymer of Step II as follows: 1.5 g of the terpolymer formed in Step II was mixed with 350 mL of toluene taken in a 500 mL flask and the contents stirred. To this mixture was added 1.2 g of potassium thiocyanate dissolved in 115 mL of a solvent mixture of DMF and acetone (100/15, v/v). The entire contents of the flask was then heated and allowed to reflux for about 30 hours. The contents were then allowed to cool to room temperature at which time slightly turbid mixture became homogeneous. The solvents were evaporated under vacuo and the residual solids were precipitated from water. The precipitate was washed with methanol and dried to yield a white powder of the terpolymer (0.9 g). The structure of the produced terpolymer was verified by 1H and 13C NMR, and IR spectroscopy.
Quantity
350 mL
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
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115 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated tinder a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-b-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
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Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Incorporation of maleic anhydride into an emulsion aggregation particle at the bulk polymerization step. A stock solution of styrene (390 mL) and butylacrylate (110 ml) was prepared and to 400 ml was added TEMPO (3.12 g, 0.02 mole) and vazo 64 initiator (2.0 g, 0.0125 mole). This was heated under a nitrogen atmosphere to 135° C. (bath temperature) and then added to it dropwise a solution of maleic anhydride (9.8 g) in 100 mL of the styrene/butylacrylate stock solution that had been deoxygenated using nitrogen. The addition was done over a 30 minute period after which it was stirred for 5 more minutes and then cooled to afford a poly(styrene/maleic anhydride-styrene/butylacrylate) (Mn=4,990 with PD=1.23) solution in styrene/butylacrylate monomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 17.0 parts 2-vinyl-2-imidazoline, 43.0 parts of styrene and 140.0 parts of toluene is prepared in a suitable polymerization vessel equipped with means for stirring and deaeration and temperature controls. After deaeration for 1 hour with a stream of nitrogen, the temperature is raised to 60° C. and polymerization is initiated by the addition of 100 ppm (based on total weight of imidazoline) of azobisisobutyronitrile as a 1.0% solution in methanol. After allowing the polymerization to proceed overnight at a temperature of 60°-70° C., the polymer is precipitated from the resulting viscous solution by pouring it into an excess of methanol with vigorous stirring. The resultant yellowish colored polymer is redissolved in toluene and then reprecipitated once more by pouring into methanol. IR and NMR analysis of dried polymer show about 75 mole percent styrene and 25 mole percent 2-vinyl-2-imidazoline incorporated into the copolymer. A sample of the polymer is an effective sizing agent for 50/50 Albacel-Astracel pulp (bleached hardwood-softwood Kraft pulp).
Quantity
0 (± 1) mol
Type
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Name
solution
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Synthesis routes and methods V

Procedure details

A mixture of 3,100 grams (g) of anhydrous phenylcyclohexane, 40 g of metallic sodium and 11 g of isopropyl alcohol was placed in a 5-liter glass flask and heated to 130° C., and 650 g of styrene was dropped over 3 hours while vigorously stirring and subsequently the resulting mixture was stirred for 1 hour to complete the reaction. Stirring was stopped and the reaction mixture was allowed to stand and cool. Then an oil layer was separated and 200 g of ethanol was added. The resulting mixture was washed three times with each of 2 liters (l) of a 5N aqueous solution of hydrochloric acid and 2 l of saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The unreacted phenylcyclohexane was distilled away by the use of a rotary evaporater, and the residue was distilled under reduced pressure to yield 850 g of a fraction having a boiling point of 160°-170° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-1") and 550 g of a fraction having a boiling point of 210°-220° C. at 0.3 mmHg (this fraction is hereinafter referred to as "Fraction f-2"). An analysis confirmed that the Fraction f-1 was a compound resulting from addition of one styrene molecule to phenylcyclohexane, i.e., 1-phenyl-1-(2-phenylethyl)cyclohexane, and the Fraction f-2 was a compound resulting from addition of two styrene molecules to phenylcyclohexane, i.e., 1-phenyl-1-(2,4-diphenylbutyl)cyclohexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Styrene-d8
Reactant of Route 2
Styrene-d8
Reactant of Route 3
Styrene-d8
Reactant of Route 4
Styrene-d8
Reactant of Route 5
Styrene-d8
Reactant of Route 6
Styrene-d8
Customer
Q & A

Q1: What is the molecular formula and weight of styrene-d8?

A1: The molecular formula of this compound is C8D8, with a molecular weight of 112.21 g/mol. It's structurally identical to styrene (C8H8) with all eight hydrogen atoms replaced by deuterium.

Q2: How does deuteration impact the spectroscopic properties of styrene?

A2: Deuteration significantly alters the vibrational frequencies observed in spectroscopic techniques. For instance, in isotactic polystyrene, the introduction of this compound leads to the appearance of localized defect modes and alters the vibrational spectrum due to the mass difference between hydrogen and deuterium [].

Q3: Is this compound compatible with other polymers?

A3: this compound demonstrates good compatibility with various polymers, particularly polystyrene. Research shows its use in blends with brominated polystyrenes [], poly(2-vinylpyridine) [, , ], poly(γ-benzyl L-glutamate) [], and poly(n-butyl methacrylate) [], forming well-defined structures.

Q4: How does the degree of bromination in styrene copolymers affect surface properties?

A4: Studies using atomic force microscopy and X-ray photoelectron spectroscopy reveal that increasing the degree of bromination in poly(this compound)-co-poly(p-bromox-styrene) blends leads to greater segregation of poly(this compound) to the polymer-air interface [].

Q5: How is this compound utilized in polymer synthesis?

A5: this compound is valuable in studying polymerization kinetics and mechanisms. Researchers have employed it in anionic polymerization to create block copolymers with controlled molecular weight distributions, enabling investigations into self-assembly processes [, , ].

Q6: Can you elaborate on the use of this compound in "grafting to" polymerization processes?

A6: this compound plays a crucial role in understanding the "grafting to" process. By incorporating it into specific polymer segments, researchers can analyze chain localization and interfacial behavior during grafting reactions in melt blends [, ].

Q7: How does this compound contribute to our understanding of catalytic reactions?

A7: this compound is instrumental in elucidating reaction mechanisms and kinetics in catalysis. For example, in olefin cyclopropanation catalyzed by iridium(III) porphyrin complexes, this compound helped determine kinetic isotope effects, providing insights into the rate-limiting steps and the nature of reactive intermediates [].

Q8: What analytical techniques are commonly employed to study this compound and its derivatives?

A8: Numerous analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], Small-Angle Neutron Scattering (SANS) [, , , , , ], X-ray photoelectron spectroscopy [], atomic force microscopy [, ], and static secondary ion mass spectrometry [, ].

Q9: How is this compound utilized in quantitative Raman spectroscopy?

A9: this compound acts as an internal standard in quantitative Raman spectroscopy of thin films, enabling the accurate determination of molecular profiles in optical waveguides by eliminating mode-varying parameters [].

Q10: Can you provide details on the use of this compound in analyzing volatile organic compounds?

A10: this compound serves as an internal standard for quantifying volatile organic compounds (VOCs) in complex matrices like fuel oil using headspace gas chromatography–mass spectrometry, ensuring accurate analysis even in the presence of interfering substances [].

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